molecular formula C19H25N3S B13889481 1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine

1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine

Cat. No.: B13889481
M. Wt: 327.5 g/mol
InChI Key: YNBXEIYYROJHJK-UHFFFAOYSA-N
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Description

1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine is a complex organic compound that features a unique combination of structural elements, including a thiazole ring, a piperidine ring, and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the indene derivative. The final step involves the introduction of the piperidine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: This compound shares the indene core structure but lacks the thiazole and piperidine rings.

    Celestolide: Another compound with a similar indene structure but different functional groups and applications.

    1,1-Dimethyl-2,3-dihydroinden-4-amine: Similar in structure but with different substituents and properties.

Uniqueness

1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H25N3S

Molecular Weight

327.5 g/mol

IUPAC Name

1-[4-(1,1-dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine

InChI

InChI=1S/C19H25N3S/c1-19(2)8-5-13-11-14(3-4-16(13)19)17-12-23-18(21-17)22-9-6-15(20)7-10-22/h3-4,11-12,15H,5-10,20H2,1-2H3

InChI Key

YNBXEIYYROJHJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)C3=CSC(=N3)N4CCC(CC4)N)C

Origin of Product

United States

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